molecular formula C8H8Cl2FNO B13287801 (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol

Cat. No.: B13287801
M. Wt: 224.06 g/mol
InChI Key: FMNBIOSAEXOTRS-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of amino, dichloro, and fluorophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloro-5-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the reductive amination of the aldehyde with the chiral amine under mild conditions, often using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for the addition of reagents and control of reaction conditions to ensure consistency and efficiency.

    Quality Control: Employing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted phenyl derivatives.

Scientific Research Applications

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-amino-1-(2,4-dichlorophenyl)ethan-1-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (1R)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol: Contains an additional fluorine atom, potentially altering its chemical properties and interactions.

    (1R)-2-amino-1-(2,4-dichloro-5-methylphenyl)ethan-1-ol: The presence of a methyl group instead of fluorine may influence its steric and electronic properties.

Uniqueness

The presence of both dichloro and fluorophenyl groups in (1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethan-1-ol imparts unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

(1R)-2-amino-1-(2,4-dichloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8Cl2FNO/c9-5-2-6(10)7(11)1-4(5)8(13)3-12/h1-2,8,13H,3,12H2/t8-/m0/s1

InChI Key

FMNBIOSAEXOTRS-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)Cl)Cl)[C@H](CN)O

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(CN)O

Origin of Product

United States

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